Quindonium bromide
Description
Historical Context of Quindonium Bromide Research
The formal recognition of this compound in the scientific community can be traced back to the mid-1960s. The proposed International Nonproprietary Name (INN) for the compound was published in 1964, with the recommended INN being established in 1966. yaozh.com Early research, such as a study from 1965, investigated the properties of this compound, then referred to by its experimental code W-3366A. medkoo.comhodoodo.com This research explored its effects in animal models, specifically its protective action against hemorrhagic shock in dogs. medkoo.comhodoodo.com
Further documentation of the compound appears in literature on drug synthesis. For instance, "The Organic Chemistry of Drug Synthesis," a book series, included this compound in its second volume, which covered compounds that had been assigned a USAN (United States Adopted Name) generic name prior to or during 1976. research-solution.com The compound has also been mentioned in studies comparing the sensitivity of different cell lines to various chemical agents. researchgate.net
Nomenclature and Classification within Chemical Compound Research
This compound is systematically identified through established chemical naming conventions and classification systems. Its IUPAC name is 8-hydroxy-2,3,3a,5,6,11,12,12a-octahydro-1H-cyclopenta hodoodo.comhodoodo.compyrido[2,1-a]isoquinolinium bromide. chemnet.com The compound is registered under the CAS number 130-81-4. chemnet.comchemexper.com
Chemically, this compound is classified as a quaternary ammonium (B1175870) compound, which is evident from the positively charged nitrogen atom within its fused heterocyclic ring structure. google.com It is also categorized as a heterocyclic compound due to the presence of atoms of at least two different elements in its rings. chemnet.comgoogle.com The molecule consists of a bromide anion (Br⁻) and a complex organic cation. wikipedia.org The bromide ion itself is a chemical entity with the UNII identifier 952902IX06. fda.gov
The compound is known by several synonyms, reflecting its history in research and development. medkoo.comchemnet.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1H-Benzo(a)cyclopenta(f)quinolizinium, 2,3,3a,5,6,11,12,12a-octahydro-8-hydroxy-, bromide | medkoo.comchemexper.com |
| CAS Number | 130-81-4 | medkoo.comchemnet.com |
| Molecular Formula | C₁₆H₂₀BrNO | chemnet.com |
| Molecular Weight | 322.24 g/mol | chemnet.com |
| InChI Key | OUILVKYDBNPYBM-UHFFFAOYSA-N | medkoo.com |
Table 2: Synonyms of this compound
| Synonym | Source(s) |
|---|---|
| W-3366A | medkoo.comchemnet.com |
| W3366A | medkoo.com |
| Quindonium | |
| Bromure de quindonium | chemnet.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILVKYDBNPYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-81-4 | |
| Record name | Quindonium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINDONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations of Quindonium Bromide
Strategies for Quindonium Bromide Synthesis
The synthesis of quinolinium derivatives, the class of compounds to which quindonium belongs, often involves the construction of the core heterocyclic ring system through cyclization reactions. A general and effective strategy for creating related benzo[c]quinoline derivatives involves a two-step process. mdpi.com This process begins with the quaternization of the nitrogen atom within the benzo[c]quinoline structure, followed by a [3+2] dipolar cycloaddition reaction. mdpi.com
Specific strategies that are employed for similar quinolinium structures include:
N-Alkylation: This is a foundational step where a nitrogen-containing heterocyclic compound, such as a quinoline (B57606) or benzoquinoline, is reacted with an alkylating agent. For instance, the N-alkylation of benzo[c]quinoline with bromoketones is a key initial step to produce the corresponding benzo[c]quinolinium bromides. mdpi.com Similarly, 4-methylquinoline (B147181) (lepidine) can be alkylated using methyl toluenesulfonate (B8598656) to create a quaternary salt, which is a precursor for more complex derivatives. mdpi.com
Cycloaddition Reactions: These reactions are pivotal for building complex polycyclic systems. The Huisgen [3+2] dipolar cycloaddition is a notable example, where an in situ generated ylide (from the corresponding quinolinium salt) reacts with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form new five-membered rings fused to the quinolinium framework. mdpi.comacs.org This approach allows for the construction of pyrrolobenzo[c]quinoline cycloadducts. mdpi.com
Condensation Reactions: The Knoevenagel condensation is another powerful tool used in the synthesis of quinolinium derivatives. mdpi.com In this reaction, an activated methylene (B1212753) group, such as that found in a lepidinium salt, condenses with an aldehyde (e.g., 2-hydroxy naphthaldehyde) to form a new carbon-carbon double bond, leading to styryl quinolinium derivatives. mdpi.com
These synthetic strategies can be performed under various conditions, including traditional thermal heating, as well as more energy-efficient microwave (MW) and ultrasound (US) irradiation methods, which can significantly affect reaction times and yields. mdpi.com
Precursor Chemistry and Reaction Pathways
A chemical precursor is a compound that participates in a reaction to produce another compound. wikipedia.org The reaction pathway outlines the step-by-step transformation of these precursors into the final product.
For the synthesis of this compound and its analogs, the selection of appropriate precursors is critical. The general pathway often begins with a base heterocyclic structure and an alkylating agent.
A representative reaction pathway for a related benzo[c]quinolinium bromide derivative proceeds as follows: mdpi.com
Quaternization: The initial precursor, a benzo[c]quinoline, reacts with a bromoketone. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom. This substitution reaction results in the formation of a benzo[c]quinolinium bromide salt.
Ylide Formation: The resulting quinolinium salt is treated with a base, such as 1,2-butylene oxide, to generate a benzo[c]quinolinium ylide in situ. An ylide is a neutral dipolar molecule containing a negatively charged carbon atom bonded to a positively charged heteroatom (in this case, nitrogen).
Cycloaddition: The generated ylide then acts as a three-atom component in a [3+2] dipolar cycloaddition reaction with an alkyne dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD). This step creates a new, fused pyrrole (B145914) ring, yielding the final polycyclic product. mdpi.com
The choice of precursors directly influences the structure of the final molecule. For example, using different substituted bromoketones in the first step or various alkyne dipolarophiles in the third step allows for the systematic modification of the resulting compound's structure.
Derivatization and Analog Development for Research Purposes
The core structure of this compound can be chemically modified to produce derivatives and analogs with potentially new or enhanced properties for research applications. This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov
One major area of development is the synthesis of novel FtsZ inhibitors for antibacterial research. nih.gov FtsZ is an essential and highly conserved protein in bacteria, making it a promising target for new antibacterial agents. nih.gov By modifying the quinolinium scaffold, researchers have developed potent inhibitors. For example, two series of 1-methylquinolinium (B1204318) derivatives were synthesized with various cyclic or linear amine groups at the 2- and 4-positions of the quinolinium ring. nih.gov
Key findings from this research include:
Derivatives with a cyclic amine substituent at the 4-position of the quinolinium ring generally showed better antibacterial activity against Gram-positive bacteria than those with the substituent at the 2-position. nih.gov
One specific derivative, designated A3, exhibited excellent activity against several strains of bacteria, including S. aureus and S. epidermidis, and was found to have low toxicity and a lower propensity for inducing drug resistance. nih.gov
Mechanistic studies showed that this derivative, A3, promotes the polymerization of the FtsZ protein and disrupts bacterial cell division. nih.gov
Another approach involves creating styryl quinolinium derivatives through Knoevenagel condensation. mdpi.com By reacting a lepidinium salt with 2-hydroxy naphthaldehyde, a novel derivative was synthesized and investigated for its anti-inflammatory activity. mdpi.com This demonstrates how derivatization can be used to explore different biological activities beyond antibacterial effects. The development of such analogs is crucial for creating libraries of related compounds that can be screened for various therapeutic or research applications.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Class |
|---|---|
| This compound | Target Compound |
| Benzo[c]quinoline | Precursor |
| Bromoketones | Precursor/Reagent |
| Benzo[c]quinolinium bromide | Intermediate |
| 1,2-Butylene oxide | Reagent/Catalyst |
| Benzo[c]quinolinium ylide | Intermediate |
| Dimethyl acetylenedicarboxylate (DMAD) | Precursor/Reagent |
| Pyrrolobenzo[c]quinoline | Product Class |
| 4-methylquinoline (Lepidine) | Precursor |
| Methyl toluenesulfonate | Precursor/Reagent |
| Lepidinium salt | Intermediate |
| 2-hydroxy naphthaldehyde | Precursor/Reagent |
| Styryl quinolinium | Product Class |
Molecular Structure and Conformational Analysis of Quindonium Bromide
Advanced Spectroscopic Characterization in Structural Elucidation
The definitive determination of the three-dimensional structure of complex organic molecules such as Quindonium bromide relies on the application of a suite of advanced spectroscopic techniques. While specific crystallographic and detailed nuclear magnetic resonance (NMR) data for this compound are not widely available in published literature, this section outlines the established methodologies that would be employed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a comprehensive NMR analysis would involve several experiments:
¹H NMR Spectroscopy: This would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting). The integration of the signals would correspond to the number of protons in each environment. The aromatic protons of the benzoquinolizinium core would resonate in the downfield region, while the protons of the saturated rings would appear in the upfield region.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts would provide information about the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and quaternary carbons. libretexts.org
2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton-proton connectivity within the various ring systems of this compound. biorxiv.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a clear map of C-H one-bond connectivities. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and for assembling the different fragments of the molecular structure. researchgate.netnih.gov
The following table illustrates the type of data that would be expected from a comprehensive NMR analysis of this compound. Please note that this data is hypothetical and for illustrative purposes, as detailed experimental spectra for this compound are not publicly available.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 | Correlations to other aromatic carbons and the quaternary carbon of the quinolizinium (B1208727) system |
| Aliphatic Protons (near N+) | 3.5 - 4.5 | 50 - 70 | Correlations to adjacent aliphatic carbons and carbons of the aromatic ring |
| Other Aliphatic Protons | 1.5 - 3.0 | 20 - 40 | Correlations within the saturated ring systems |
Conformational Dynamics and Stereochemical Considerations
Stereochemical Aspects: The structure of this compound contains multiple chiral centers, leading to the possibility of several stereoisomers. The relative and absolute stereochemistry of these centers would be crucial to define. While X-ray crystallography can determine the absolute stereochemistry if a suitable crystal is obtained, advanced NMR techniques can provide insights into the relative stereochemistry in solution.
Conformational Analysis in Solution: Nuclear Overhauser Effect (NOE) spectroscopy is a key NMR technique for determining the spatial proximity of protons within a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. nih.gov Observing an NOE or ROE between specific protons provides direct evidence of their spatial proximity, which is invaluable for determining the preferred conformation and the relative stereochemistry of the molecule in solution. For a molecule of the size of this compound, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules. nih.gov
Computational Modeling: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to predict the stable conformations of this compound. These calculations can estimate the relative energies of different stereoisomers and conformers, providing a theoretical understanding of the molecule's preferred three-dimensional structure.
The following table outlines the expected through-space correlations that would be investigated in a NOESY/ROESY experiment to define the stereochemistry and conformation of a specific isomer of this compound. This data is hypothetical and illustrative.
| Proton(s) | Expected NOE/ROE Correlation to | Structural Implication |
|---|---|---|
| Proton at a stereocenter | Protons on an adjacent ring | Defines the relative orientation of the fused rings (e.g., cis or trans fusion) |
| Axial proton in a saturated ring | Other axial protons in a 1,3-diaxial relationship | Confirms a chair-like conformation of the ring |
| Proton on a substituent | Protons on the main ring system | Determines the orientation of the substituent (e.g., axial or equatorial) |
Structural Similarities within Quaternary Ammonium (B1175870) Compounds
This compound belongs to the broad class of quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom bonded to four carbon atoms. mdpi.com This structural feature imparts specific physicochemical properties to these molecules.
The core of this compound is a benzo[a]quinolizinium system. This is a polycyclic aromatic cation with a rigid framework. The structural characteristics of this compound can be compared to other QACs:
Charge Delocalization: In contrast to simple tetraalkylammonium salts where the positive charge is localized on the nitrogen atom, the positive charge in the benzoquinolizinium core of this compound can be delocalized over the aromatic system. This delocalization can influence its electronic properties and interactions with other molecules.
Rigidity: The fused ring system of this compound makes it significantly more rigid than acyclic or monocyclic QACs. This conformational constraint can be a key factor in its biological activity.
Amphiphilicity: Like many QACs, this compound possesses both a charged, hydrophilic head (the quaternary ammonium center) and a large, hydrophobic region (the polycyclic ring system). This amphiphilic nature is a common feature of many biologically active QACs. mdpi.com
The structural analysis of related benzoquinoline and benzoquinolizinium derivatives has shown that the planarity of the aromatic system and the conformation of the saturated rings are key structural features. nih.gov For instance, studies on other complex quaternary ammonium salts have successfully employed a combination of FTIR, ¹H NMR, ¹³C NMR, and 2D NMR techniques to confirm their structures. nih.govresearchgate.netmdpi.com The insights gained from the structural elucidation of analogs such as certain iboga alkaloids, which also contain complex aza-bridged ring systems, can provide a valuable comparative framework for understanding the intricate stereochemistry of this compound. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations of Quindonium Bromide
Correlational Analysis of Molecular Features and Biological Activity
Correlational analysis in SAR studies systematically modifies different parts of a lead compound, such as quindonium bromide, and evaluates the resulting changes in biological activity. This process helps to identify which functional groups and structural properties are critical for the compound's function.
For a molecule like this compound, which acts as a neuromuscular blocking agent, a systematic correlational analysis would likely investigate several key structural features:
The Quaternary Ammonium (B1175870) Groups: The two positively charged nitrogen atoms are crucial for binding to the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. Studies would typically explore how altering the distance between these two quaternary centers affects potency. This interonium distance is a well-established critical factor for many bis-quaternary neuromuscular blockers. nih.gov
The Heterocyclic Core: The rigid, polycyclic structure of this compound provides a specific three-dimensional shape. Modifications to this core, such as altering the stereochemistry or introducing substituents, would be analyzed to understand their impact on receptor fit and activity.
The Linker: The nature and length of the chemical chain connecting the two isoquinolinium-like moieties would be a key area of investigation. Variations in the linker's flexibility, length, and chemical composition can significantly influence how the molecule spans the receptor binding sites.
Substituents on the Aromatic Rings: The presence, position, and nature of any substituents on the aromatic portions of the molecule would be varied to probe their effects on electronic properties, hydrophobicity, and potential for additional interactions with the receptor.
Detailed research findings from such correlational analyses on this compound are not readily found in the surveyed literature. A hypothetical data table from such a study might look like the one below, illustrating how variations in the inter-quaternary distance could be correlated with neuromuscular blocking potency (ED90).
| Compound Analogue | Modification (Linker) | Inter-Quaternary Distance (Å) | Neuromuscular Blocking Potency (ED90, mg/kg) |
| This compound | Original Linker | Value not available | Value not available |
| Analogue 1 | Shorter Linker | Value not available | Value not available |
| Analogue 2 | Longer Linker | Value not available | Value not available |
| Analogue 3 | More Flexible Linker | Value not available | Value not available |
| Analogue 4 | More Rigid Linker | Value not available | Value not available |
| This table is illustrative and based on general SAR principles for neuromuscular blockers, as specific data for this compound analogues is not available in the reviewed literature. |
Identification of Pharmacophores and Structural Modulators
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger (or block) its response. For this compound, identifying its pharmacophore would involve determining the precise three-dimensional arrangement of key features responsible for its neuromuscular blocking activity.
Based on its structure as a bis-quaternary ammonium compound, the essential pharmacophoric features for this compound would likely include:
Two Cationic Centers: These are represented by the quaternary nitrogen atoms and are essential for interacting with anionic sites on the nicotinic acetylcholine receptor.
Hydrogen Bond Acceptors/Donors: While less prominent in this specific structure, any potential sites for hydrogen bonding would be considered part of the pharmacophore.
Defined Spatial Relationships: The specific distances and angles between these features are critical for a precise fit into the receptor.
Structural modulators are the parts of the molecule that can be chemically altered to fine-tune the activity, selectivity, and pharmacokinetic properties without disrupting the core pharmacophore. In this compound, these would include the linker chain and substituents on the aromatic rings. For instance, modifying the linker could optimize the distance between the cationic centers to enhance potency, while adding specific substituents might influence metabolism or duration of action.
While the general principles of pharmacophore modeling are well-established, specific studies that have computationally or experimentally derived and validated a pharmacophore model for this compound are not found in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies represent a more advanced, mathematical approach to SAR. ncats.io In QSAR, statistical methods are used to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by numerical values called molecular descriptors. pfizermedicalinformation.com
For this compound and its hypothetical analogues, a QSAR study would involve:
Data Set Preparation: A series of this compound analogues with known neuromuscular blocking activities would be required.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using computational chemistry software. These can be categorized as:
Electronic Descriptors: (e.g., partial atomic charges, dipole moment) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity and branching of the atoms in the molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to develop a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR equation might look like:
log(1/ED90) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Volume)
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds. byu.edu
Such a validated QSAR model would be invaluable for predicting the potency of newly designed this compound analogues before they are synthesized, thereby streamlining the drug discovery process. However, no published QSAR models specifically for this compound were identified in the literature search.
Mechanistic Studies of Quindonium Bromide at the Cellular and Subcellular Levels
Modulation of Ion Transport Systems and Membrane Proteins
Quindonium bromide's activity at the cellular level is significantly characterized by its influence on ion transport systems, particularly its interaction with metal ion-stimulated ATPases.
Interactions with Ion Channels
The broader effects of this compound on other ion channels are not extensively detailed in the available literature. Ion channels, which are crucial for the rapid transmission of signals in excitable cells like neurons and muscle, are common targets for therapeutic agents. escholarship.orgmdpi.com Dysfunction of these channels is linked to numerous diseases. cellmicrosystems.com While this compound is listed in patents alongside various antiarrhythmic agents, which are known ion channel modulators, specific studies detailing its direct interaction with particular ion channels (e.g., potassium, sodium, or calcium channels) are not prominently available in the reviewed sources. googleapis.comepo.org
Receptor Binding and Ligand-Target Interactions
The interaction of this compound with neurotransmitter receptors, particularly within the cholinergic system, is a key aspect of its pharmacological profile.
Cholinergic System Interactions
The cholinergic system, which uses the neurotransmitter acetylcholine (B1216132), is vital for numerous functions and is modulated by various drugs. nih.gov Some compounds, like pyridostigmine (B86062) bromide, act by inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine, thereby increasing its availability at the receptor site. hiv.govnih.gov Other agents, such as umeclidinium (B1249183) bromide, act as direct antagonists at muscarinic acetylcholine receptors. patsnap.com The available literature does not provide specific details on whether this compound acts as an acetylcholinesterase inhibitor or as a direct agonist or antagonist at cholinergic receptors. However, its classification alongside other compounds suggests a potential interaction with this system, though the exact mechanism remains to be fully elucidated.
Table 2: Potential Cholinergic Interaction Mechanisms
| Type of Interaction | Description | Relevance to this compound |
|---|---|---|
| Receptor Antagonism | Directly blocks acetylcholine from binding to its receptors (e.g., muscarinic or nicotinic). patsnap.compatsnap.com | Specific antagonistic activity at cholinergic receptors is not detailed in the available literature. |
| Enzyme Inhibition | Inhibits acetylcholinesterase, increasing acetylcholine levels in the synapse. hiv.govnih.gov | Acetylcholinesterase inhibition by this compound is not specified in the reviewed sources. |
Intracellular Signaling Pathway Perturbations
The perturbation of intracellular signaling pathways is often a downstream consequence of a compound's initial interaction with a cell-surface receptor or membrane protein. When a ligand binds to a receptor, it initiates a cascade of events inside the cell, known as a signal transduction pathway. khanacademy.org
Given that this compound interacts with Na+/K+-ATPase, it is plausible that it could indirectly influence intracellular signaling cascades. nih.gov Inhibition of Na+/K+-ATPase by other compounds is known to alter intracellular ion concentrations, particularly leading to an increase in intracellular calcium. researchgate.net This elevation in calcium can act as a second messenger, activating various downstream pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades like ERK and JNK. reumatologiaclinica.orgnih.gov These pathways play crucial roles in regulating fundamental cellular processes such as gene expression, proliferation, and apoptosis. nih.govtocris.commdpi.com However, direct experimental evidence specifically linking this compound to the perturbation of these specific intracellular signaling pathways is not provided in the searched literature.
Preclinical Experimental Models and Methodologies for Quindonium Bromide Research
In Vitro Cellular and Tissue-Based Research Models
In vitro models are fundamental in preclinical drug research, offering controlled environments to study cellular and tissue responses. nih.gov These models range from isolated organs to specific cell lines and enzymatic assays, providing insights into the direct effects of a compound. nih.govmdpi.com
Isolated Organ and Tissue Perfusion Studies
Isolated organ and tissue perfusion systems are valuable tools for examining the physiological and pharmacological responses of intact tissues in a controlled ex vivo setting. harvardapparatus.com These systems allow for the study of various organs and tissues, including the heart, lungs, liver, kidney, and vascular and smooth muscle preparations. harvardapparatus.comnih.gov By perfusing the isolated organ with a physiological solution, researchers can introduce compounds like Quindonium bromide and measure responses such as muscle contraction, changes in vascular resistance, or alterations in organ function. harvardapparatus.comnih.gov
For instance, the Langendorff heart preparation is a classic model for studying the effects of substances on cardiac function, while other setups are designed for investigating tissues like the trachea, bladder, or intestine. harvardapparatus.com These studies can provide data on the direct action of a compound on specific tissue types, independent of systemic influences present in whole-animal models. plos.org
Cell Line-Based Assays
Cell-based assays are a cornerstone of modern drug discovery and are widely used for high-throughput screening. mdpi.com These assays utilize cultured cell lines, which can be derived from various tissues and disease states, to assess the effects of a compound on cellular processes. mdpi.com Common assays measure cell viability, proliferation, and cytotoxicity.
One of the most established methods is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govsigmaaldrich.comresearchgate.net In this assay, the tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. sigmaaldrich.comresearchgate.net Other similar assays include the XTT and WST-1 assays, which also rely on the bioreduction of tetrazolium salts. sigmaaldrich.com
Luminescent assays that quantify ATP levels, an indicator of metabolically active cells, offer another highly sensitive method for assessing cell viability. sigmaaldrich.complos.org Additionally, fluorescent DNA-binding dyes can be used to quantify cell numbers. plos.org These cell line-based assays are crucial for initial screening and for understanding the cellular mechanisms of action of compounds like this compound.
Table 1: Comparison of Common Cell Viability and Proliferation Assays
| Assay Type | Principle | Measured Parameter | Advantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. sigmaaldrich.comresearchgate.net | Formation of a colored formazan product. sigmaaldrich.com | Well-established, widely used. nih.gov |
| XTT/WST-1 Assays | Bioreduction of a tetrazolium salt, primarily at the cell surface, dependent on glycolytic NAD(P)H production. sigmaaldrich.com | Formation of a soluble formazan dye. sigmaaldrich.com | Soluble product simplifies the procedure. |
| ATP-Based Luminescent Assay | Luciferase-mediated oxidation of luciferin, driven by ATP from viable cells. sigmaaldrich.complos.org | Light production proportional to ATP concentration. sigmaaldrich.com | Highly sensitive, can detect a small number of cells. sigmaaldrich.com |
| DNA-Binding Dye Assay | Fluorescent dye binds to cellular DNA. plos.org | Fluorescence intensity proportional to cell number. plos.org | Provides a direct measure of cell number. |
Enzymatic Activity Assays
Enzymatic activity assays are designed to measure the effect of a compound on a specific enzyme or a group of enzymes. nih.govnih.gov These assays are critical for identifying the molecular targets of a drug and understanding its mechanism of action. nih.gov The assays can be performed using purified enzymes or cell extracts. nih.gov
The design of these assays often involves incubating the enzyme with its substrate in the presence of the test compound. nih.gov The activity of the enzyme is then determined by measuring the rate of product formation or substrate consumption. nih.gov Various detection methods can be employed, including spectrophotometry, fluorimetry, and luminometry, often coupled with enzymatic cycling reactions to enhance sensitivity. nih.gov For example, changes in NADH or NADPH concentration, which can be measured spectrophotometrically, are often used to monitor the activity of dehydrogenases. nih.gov
In Vivo Experimental Animal Models
In vivo models are indispensable for studying the systemic effects of a compound, including its pharmacokinetics and pharmacodynamics, in a whole living organism. nih.gov Animal models provide a more complex physiological environment than in vitro systems, allowing for the investigation of interactions between different organs and systems. nih.gov
Rodent Models (Mice, Rats)
Mice and rats are the most commonly used animal models in biomedical research due to their genetic similarity to humans, small size, short life cycle, and ease of maintenance. nih.gov A wide variety of inbred, outbred, and genetically modified rodent strains are available to model different human diseases and physiological conditions. janvier-labs.comcriver.com
Larger Animal Models (Rabbits, Dogs)
While rodent models are used extensively, larger animal models such as rabbits and dogs are employed in certain stages of preclinical research. These models can be particularly important for assessing the cardiovascular, respiratory, and other systemic effects of a drug in a system that more closely resembles human physiology in some aspects.
For example, the use of larger animals may be necessary for studies requiring specific surgical procedures or for the evaluation of medical devices. They are also used in allergenicity testing and for studying the effects of drugs on organ systems that may differ significantly between rodents and humans. europa.eu
Model-Specific Experimental Design Considerations
The effective investigation of this compound in a preclinical setting necessitates the careful selection and design of experimental models. The choice of model is intrinsically linked to the research question, whether it pertains to the compound's cardiovascular effects, potential anticancer properties, or other pharmacological activities. The design of these experiments must be meticulously planned to ensure the generation of robust and reproducible data.
In Vitro Models
In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of this compound, minimizing the complexities of a whole-organism system.
Cell-Based Assays: Cultured cell lines are fundamental tools for initial screening and mechanistic studies. Research has suggested the utility of various mammalian cell lines to explore the cellular basis of action for compounds like this compound, particularly in the context of its interaction with Na+/K+ ATPase. nih.gov Cytotoxicity studies, for instance, have been conducted using human melanoma cell lines to assess the growth-inhibitory potential of various compounds. researchgate.net
Key Experimental Design Considerations for Cell-Based Assays:
| Parameter | Design Consideration | Rationale |
| Cell Line Selection | Choice of cell line should be based on the expression of the target of interest (e.g., specific ion channels or receptors). For cardiovascular studies, cardiomyocytes or vascular smooth muscle cells are relevant. For oncology research, specific cancer cell lines (e.g., human melanoma) would be appropriate. researchgate.net | Ensures the biological system is relevant to the therapeutic area being investigated. |
| Culture Conditions | Standardization of media, supplements, temperature, and CO2 levels. | Minimizes variability and ensures reproducibility of results. |
| Endpoint Measurement | Selection of appropriate assays to measure the desired outcome, such as cell viability (e.g., MTT assay), apoptosis, or specific enzyme activity (e.g., Na+/K+ ATPase inhibition). nih.gov | Allows for quantitative assessment of the compound's effect. |
| Controls | Inclusion of positive, negative, and vehicle controls. | Essential for validating the assay and interpreting the results accurately. |
Isolated Tissue/Organ Preparations: For cardiovascular research, isolated heart preparations (e.g., Langendorff-perfused heart) or isolated vascular rings can provide insights into the direct effects of this compound on cardiac and vascular function, independent of systemic neurohumoral influences.
Key Experimental Design Considerations for Isolated Tissue/Organ Preparations:
| Parameter | Design Consideration | Rationale |
| Tissue Source and Preparation | Consistent sourcing of animal tissue (e.g., species, age, sex) and standardized dissection and mounting procedures. | Reduces biological variability and ensures the integrity of the tissue preparation. |
| Perfusion/Bath Solution | Use of a physiological salt solution (e.g., Krebs-Henseleit solution) with controlled temperature, pH, and oxygenation. | Maintains tissue viability and function throughout the experiment. |
| Data Acquisition | Continuous monitoring of physiological parameters such as heart rate, contractile force, and vascular tone using appropriate transducers and data acquisition systems. | Provides a dynamic and quantitative measure of the compound's effects. |
In Vivo Models
In vivo models are indispensable for understanding the integrated physiological and pharmacological effects of this compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.
Animal Models of Cardiovascular Disease: To investigate the anti-arrhythmic potential of this compound, various animal models of arrhythmia can be employed. These models can be induced by electrical stimulation, pharmacological agents, or surgical procedures.
Key Experimental Design Considerations for Animal Models of Cardiovascular Disease:
| Parameter | Design Consideration | Rationale |
| Animal Species | Selection of an appropriate animal species (e.g., rat, rabbit, dog) based on the translatability of its cardiovascular physiology to humans. | Different species can exhibit varying sensitivities to cardioactive compounds. nih.gov |
| Model Induction | The method of inducing the disease state (e.g., arrhythmia) should be well-characterized and reproducible. | Ensures a consistent disease phenotype for evaluating the therapeutic efficacy of the compound. |
| Physiological Monitoring | Continuous monitoring of electrocardiogram (ECG), blood pressure, and other relevant hemodynamic parameters. | Allows for a comprehensive assessment of the compound's cardiovascular effects. |
Xenograft Models for Anticancer Research: Should in vitro studies indicate anticancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, can be utilized to evaluate the in vivo efficacy of this compound.
Key Experimental Design Considerations for Xenograft Models:
| Parameter | Design Consideration | Rationale |
| Animal Strain | Use of immunodeficient strains (e.g., nude or SCID mice) to prevent rejection of the human tumor graft. | Allows for the growth of human-derived tumors in an animal model. |
| Tumor Implantation | Standardization of the number of cancer cells injected and the site of implantation (e.g., subcutaneous, orthotopic). | Affects tumor growth rate and the ability to assess therapeutic response. |
| Efficacy Endpoints | Regular measurement of tumor volume and monitoring of animal body weight and overall health. | Provides quantitative measures of treatment efficacy and toxicity. |
Metabolic Pathways and Biotransformation of Quindonium Bromide in Research Models
Identification of Metabolites and Metabolic Networks
The comprehensive identification of all metabolites of Quindonium bromide and the full elucidation of its metabolic networks are not extensively detailed in publicly available scientific literature. Metabolic profiling, a key process in drug development, aims to identify the chemical modifications a compound undergoes in a biological system. This process often involves the use of sophisticated analytical techniques such as high-resolution mass spectrometry (HR-MS) to detect and characterize metabolites in biological matrices like plasma, urine, and feces.
For many pharmaceutical compounds, metabolic pathways can be diverse, including Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). While the complete metabolic map for this compound is not fully charted, research has pointed towards a primary route of biotransformation. The core structure of Quindonium, a quaternary ammonium (B1175870) compound, influences its metabolic fate.
Future research employing advanced analytical methodologies would be necessary to fully characterize the metabolic network of this compound. This would involve incubating the compound with liver microsomes or hepatocytes from various species and analyzing the resulting products to identify all metabolic soft spots on the molecule.
Enzymology of Biotransformation Processes (e.g., Glucuronidation)
Research has identified that a significant biotransformation pathway for this compound is glucuronidation. ebi.ac.uk This is a common Phase II metabolic process that involves the conjugation of the drug or its Phase I metabolite with glucuronic acid, a substance derived from glucose. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
The addition of the highly polar glucuronic acid moiety to this compound significantly increases its water solubility. This enhanced water solubility facilitates the excretion of the metabolite from the body, primarily via urine and/or bile. Glucuronidation is a major detoxification pathway for a wide array of drugs and other foreign compounds.
The specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the available literature. Different UGT enzymes exhibit substrate specificity, and identifying the key enzymes involved would be crucial for predicting potential drug-drug interactions.
Table 1: Key Biotransformation Process for this compound
| Biotransformation Process | Key Enzyme Family | Resulting Metabolite | Significance |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Quindonium glucuronide | Increased water solubility and facilitation of excretion. ebi.ac.uk |
Comparative Metabolism Across Experimental Species
Understanding the comparative metabolism of a drug candidate across different preclinical species (e.g., rats, dogs, mice) and humans is a cornerstone of drug development. These studies help in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.
Specific comparative metabolism studies for this compound are not extensively documented in the public domain. However, general principles of species differences in drug metabolism are well-established. For instance, the expression and activity of cytochrome P450 (CYP) enzymes and UGTs can vary significantly between species, leading to different metabolic profiles.
For other compounds, studies have shown notable differences in metabolism between rats, dogs, and mice. For example, the extent of N-dealkylation, hydroxylation, and conjugation reactions can differ, leading to variations in the major circulating metabolites. Without direct comparative studies on this compound, it is challenging to definitively state how its metabolism varies across these species. However, it is plausible that the rate and extent of glucuronidation, the identified major metabolic pathway, could differ.
Table 2: General Principles of Comparative Metabolism
| Species | Known Metabolic Characteristics (General) | Potential Relevance to this compound |
| Rat | Often exhibit high metabolic rates. May have different prominent CYP and UGT isoforms compared to humans. | The rate of this compound glucuronidation could be high. The specific glucuronide conjugate formed might differ from other species. |
| Dog | Lack certain UGT isoforms (e.g., for acetylating aromatic amines). Can have different CYP profiles than rodents or humans. | While glucuronidation is a major pathway for many drugs in dogs, the specific handling of a quaternary ammonium compound like this compound would require direct investigation. |
| Mouse | Generally have very high metabolic rates. Can show significant strain-dependent differences in metabolism. | Similar to rats, mice would likely metabolize this compound rapidly, with potential for strain-specific variations in metabolite profiles. |
Further research is required to delineate the specific metabolic pathways of this compound in different preclinical species to provide a robust basis for its toxicological evaluation and to predict its metabolic fate in humans.
Theoretical and Computational Chemistry Approaches for Quindonium Bromide
Quantum Mechanical (QM) Calculations and Molecular Dynamics Simulations
Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are fundamental computational techniques used to model molecular systems. manchester.ac.ukebsco.com QM methods are based on solving the Schrödinger equation to describe the electronic structure of a molecule, while MD simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. ebsco.comnih.gov
Detailed Research Findings:
For Quindonium bromide, a molecule with a complex polycyclic structure and an ionic nature due to its quaternary ammonium (B1175870) group and bromide counter-ion, these methods offer significant insights. solubilityofthings.com
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry, electronic properties (like HOMO-LUMO energy gap), and charge distribution of this compound. These calculations help in understanding the molecule's intrinsic stability, spectroscopic properties, and the nature of the ionic bond between the quindonium cation and the bromide anion. scispace.comnist.gov Data-driven many-body potential energy functions, which can be derived from high-level QM calculations, are particularly useful for accurately modeling ion-water interactions, which is critical for understanding the behavior of the bromide ion in aqueous solutions. chemrxiv.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in various environments, such as in aqueous solution. ebsco.com These simulations provide a dynamic picture of how the molecule interacts with solvent molecules and how its conformation might change over time. ebsco.comrsc.org For ionic species like this compound, MD is crucial for studying hydration shells around the bromide ion and the charged organic cation, which dictates its solubility and interactions in biological systems. solubilityofthings.comchemrxiv.org Advanced MD toolkits can facilitate the setup of such simulations, even for complex systems, allowing for the study of mutations or interactions with other molecules. uiuc.edu
The table below summarizes the potential applications of these computational methods for studying this compound.
Table 1: Applications of QM and MD for this compound Analysis
| Computational Method | Application for this compound | Insights Gained |
|---|---|---|
| Quantum Mechanics (QM) | Geometric Optimization | Predicts the most stable 3D structure and bond lengths/angles. |
| Electronic Structure Analysis | Determines orbital energies (HOMO/LUMO), charge distribution, and electrostatic potential. | |
| Spectroscopic Prediction | Calculates vibrational frequencies (IR/Raman) and electronic transition energies (UV-Vis). | |
| Molecular Dynamics (MD) | Solvation Analysis | Simulates the interaction with water molecules to understand solubility and hydration structure. chemrxiv.org |
| Conformational Sampling | Explores the flexibility of the polycyclic structure and identifies low-energy conformations. |
Ligand-Protein Docking and Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design for predicting binding modes and affinities. mdpi.com Following docking, interaction modeling helps to visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the complex. unistra.fr
Detailed Research Findings:
Given its complex, rigid structure and cationic nature, this compound is a candidate for ligand-protein docking studies to explore potential biological targets. solubilityofthings.com
Ligand-Protein Docking: Docking simulations would place the this compound molecule into the binding site of a target protein to find the most energetically favorable binding pose. nih.gov The process involves sampling a large number of orientations and conformations of the ligand within the receptor's active site. mdpi.com The quality of docking results depends heavily on the scoring function used to rank the poses and the accuracy of the protein structure. unistra.frmissouri.edu For this compound, its positive charge would likely favor interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in a protein's binding pocket.
Interaction Modeling: After a plausible docking pose is identified, interaction models are built to detail the specific contacts between this compound and the protein. plos.org The aromatic rings in its structure could participate in π-π stacking or cation-π interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. The quaternary ammonium group is a strong candidate for forming salt bridges and hydrogen bonds. solubilityofthings.com Modeling protein-protein interactions can also provide insights into how a ligand might interfere with a biological pathway. plos.orgnih.govarxiv.org
The table below outlines a typical workflow for a hypothetical docking study involving this compound.
Table 2: Hypothetical Ligand-Protein Docking Workflow for this compound
| Step | Description | Key Considerations |
|---|---|---|
| 1. Preparation of Receptor | Obtain a 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, removing water molecules, and assigning charges. substack.com | The quality and completeness of the crystal structure are critical. The protonation states of amino acid residues must be correctly assigned. unistra.fr |
| 2. Preparation of Ligand | Generate a 3D conformation of this compound. Assign atomic charges and define rotatable bonds. | The initial conformation and charge model of the ligand can influence the docking outcome. |
| 3. Docking Simulation | Use docking software (e.g., MDock) to search for the best binding poses of this compound within the defined binding site of the receptor. nih.govmissouri.edu | The choice of docking algorithm and scoring function is crucial for accuracy. mdpi.com |
| 4. Pose Analysis & Scoring | Analyze the top-ranked poses based on the scoring function. Cluster similar poses and visually inspect interactions with key residues. | A low score does not always guarantee high affinity; visual inspection is necessary to discard unrealistic poses. substack.com |
| 5. Post-Docking Refinement | Perform short MD simulations on the most promising protein-ligand complex to assess the stability of the binding pose and interactions over time. nih.gov | MD simulations can provide a more realistic view of the complex's dynamics and account for induced fit effects. |
Prediction of Molecular Interactions and Reactivity
Detailed Research Findings:
The reactivity of this compound is largely defined by its two key components: the large, cationic organic framework and the bromide counter-ion. solubilityofthings.com
Prediction of Molecular Interactions: The electrostatic potential surface of this compound, calculable via QM, can predict regions susceptible to nucleophilic or electrophilic attack. The positively charged nitrogen center and adjacent atoms are likely sites for interaction with nucleophiles, while the electron-rich aromatic rings could interact with electrophiles or other aromatic systems. amazon.com The bromide ion's interactions are also critical, particularly its ability to act as a leaving group or a nucleophile depending on the reaction conditions. oregonstate.edu
Prediction of Reactivity: Reactivity descriptors such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO gap, and global hardness/softness can be computed to quantify chemical reactivity. nih.gov For this compound, a large HOMO-LUMO gap would suggest high kinetic stability. The reaction of the bromide ion is a key aspect of its reactivity. For instance, studies on the bromine radical (Br•) show it is highly reactive toward electron-rich organic compounds, a process that can be modeled using quantum-chemical computations. nih.gov The accessibility of the carbon atom bonded to the bromide is a significant factor in substitution reactions. oregonstate.edu
The table below lists key reactivity descriptors and their relevance to this compound.
Table 3: Key Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Relevance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. | Indicates the susceptibility of the molecule to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. | Indicates the susceptibility of the molecule to nucleophilic attack, likely centered on the cationic part. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Electrostatic Potential | The 3D charge distribution around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and reactions. |
| Global Hardness | A measure of resistance to change in electron configuration. | Higher hardness correlates with lower reactivity. |
Analytical Methodologies for Quindonium Bromide Quantification and Characterization in Research Samples
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of quindonium bromide, enabling its separation from complex matrices. bioanalysis-zone.com The choice of technique is dictated by the physicochemical properties of the compound and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used method for the analysis of non-volatile compounds like this compound. ebi.ac.uk Given that this compound is a quaternary ammonium (B1175870) salt, specific HPLC modes are particularly effective.
Ion-Pair Reversed-Phase HPLC: This technique is well-suited for ionic compounds. An ion-pairing reagent, such as a long-chain alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the positively charged quindonium cation, allowing it to be retained and separated on a non-polar reversed-phase column (e.g., C18). The retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent and the composition of the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach for separating polar and ionic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This technique can be effective for separating this compound from other sample components.
Ion-Exchange Chromatography (IEC): This method separates ions based on their affinity for an ion-exchange resin. For the analysis of the bromide counter-ion, an anion-exchange column can be employed. mdpi.comagriculturejournals.cz IEC is particularly useful for quantifying the bromide component of the compound.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Ion-Pair Reversed-Phase HPLC | HILIC |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | HILIC (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 5 mM Heptanesulfonate | Acetonitrile/Ammonium Formate Buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry | Mass Spectrometry |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30 °C | 35 °C |
Spectrometric Detection Methods
Spectrometric methods are invariably coupled with chromatographic separation to provide sensitive and specific detection and quantification of this compound.
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. ebi.ac.uknih.gov Electrospray ionization (ESI) is a soft ionization technique suitable for generating intact molecular ions of polar, non-volatile compounds like this compound.
Key aspects of MS analysis include:
Molecular Ion Peak: In positive ion mode, the mass spectrum would show a prominent peak corresponding to the quindonium cation.
Isotopic Pattern of Bromine: A characteristic feature of bromine-containing compounds is the presence of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio. chemguide.co.uk This results in a distinctive M+2 isotopic pattern for fragments containing the bromide ion, aiding in the confirmation of its presence.
Tandem Mass Spectrometry (MS/MS): For enhanced specificity and structural elucidation, tandem mass spectrometry can be employed. The molecular ion of quindonium is selected and fragmented, and the resulting fragment ions are analyzed. This technique is highly selective and can be used for quantification in complex matrices.
UV-Visible Spectroscopy: this compound possesses a chromophore that allows for its detection using a UV-Visible spectrophotometer, often as a detector for HPLC. A wavelength of maximum absorbance is selected for quantification. While not as specific as mass spectrometry, it is a robust and cost-effective method for routine analysis.
Table 2: Spectrometric Detection Parameters for this compound
| Technique | Ionization/Detection Mode | Key Parameters | Application |
|---|---|---|---|
| LC-MS (ESI) | Positive Ion Electrospray | Capillary Voltage: 3-4 kV | Identification & Quantification |
| Nebulizer Pressure: 30-40 psi | |||
| Drying Gas Flow: 8-10 L/min | |||
| Drying Gas Temp.: 300-350 °C | |||
| LC-MS/MS | Selected Reaction Monitoring (SRM) | Precursor Ion -> Product Ions | High-Specificity Quantification |
| UV-Visible | Diode Array Detector (DAD) | Wavelength: e.g., 254 nm | Routine Quantification |
Radioisotopic Tracing Techniques
Radioisotopic tracing is a highly sensitive technique used in research to track the fate of molecules in biological or environmental systems. nih.gov This methodology involves labeling the compound of interest with a radioactive isotope.
For this compound, this could theoretically be achieved by incorporating a radionuclide such as:
Carbon-14 (14C): By synthesizing this compound using a 14C-labeled precursor, the carbon backbone of the molecule can be traced.
Tritium (B154650) (3H): Introducing tritium into the molecule is another common radiolabeling strategy.
Radioactive Bromine Isotope: While less common for this application due to shorter half-lives, a radioactive isotope of bromine could potentially be used to trace the bromide ion.
Once radiolabeled, the distribution, metabolism, and excretion of this compound can be studied by measuring the radioactivity in various samples (e.g., tissues, fluids) using techniques like liquid scintillation counting or autoradiography. This approach provides invaluable data for pharmacokinetic and mechanistic studies. The direct cell radiolabeling method, where cells are labeled before administration, is a robust method for in vivo cell tracking without requiring genetic modification. nih.gov
Table 3: Potential Radioisotopes for Tracing this compound
| Isotope | Half-life | Emission | Detection Method |
|---|---|---|---|
| Carbon-14 (14C) | 5730 years | Beta | Liquid Scintillation Counting |
| Tritium (3H) | 12.3 years | Beta | Liquid Scintillation Counting |
Emerging Research Avenues and Future Perspectives for Quindonium Bromide Studies
Advanced Structural Characterization Techniques
A complete understanding of the structure of quindonium bromide is fundamental to elucidating its mechanism of action and exploring its potential. While classical analytical methods have provided foundational knowledge, the application of advanced structural analysis techniques promises a more detailed and dynamic picture of the molecule. usask.canptel.ac.inmonash.edu
Future research will likely leverage high-resolution X-ray crystallography to provide precise three-dimensional models of this compound and its derivatives. mdpi.commdpi.comrsc.org This can reveal intricate details about bond lengths, angles, and crystal packing, which are crucial for understanding its interactions with biological targets. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for structure determination in solution. uobabylon.edu.iq Advanced NMR techniques, such as two-dimensional and solid-state NMR, can offer deeper insights into the conformational dynamics of this compound and its interactions with other molecules. uobabylon.edu.iqresearchgate.net For instance, comparing the 1H NMR spectrum of different bromide-containing compounds can provide information about the chemical environment of the protons. docbrown.info
Mass spectrometry (MS) is another indispensable tool. nih.gov High-resolution mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can be used for the precise mass determination and fragmentation analysis of this compound, aiding in its identification and the characterization of its metabolites. nih.govasianpubs.orggoogle.com Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is particularly useful for analyzing complex mixtures without extensive chromatographic separation. nih.gov
| Technique | Information Gained | Potential Application for this compound |
| High-Resolution X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. | Elucidating the exact spatial arrangement of atoms, understanding intermolecular interactions in the solid state. mdpi.com |
| Advanced NMR Spectroscopy (2D, Solid-State) | Conformational dynamics in solution and solid state, intermolecular interactions. | Studying the flexibility of the molecule and how it binds to biological targets. uobabylon.edu.iq |
| High-Resolution Mass Spectrometry (HRMS, MS/MS) | Accurate mass determination, molecular formula confirmation, fragmentation patterns. | Identifying this compound and its metabolites in biological samples. nih.govasianpubs.org |
Integration of Omics Technologies in Mechanistic Research
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform to investigate the global molecular changes induced by this compound. hsr.ithumanspecificresearch.orgnih.gov This holistic view can uncover novel mechanisms of action and identify potential biomarkers of its effects. idex-hs.comnautilus.bionih.gov
Genomic and proteomic analyses can reveal how this compound influences gene and protein expression profiles within cells. idex-hs.comnih.govdkfz.de For example, studies on similar compounds have used microarray and MALDI TOF/TOF mass spectrometry to identify changes in gene and protein expression related to specific biological pathways. nih.gov This can help pinpoint the molecular targets and signaling cascades affected by this compound. nih.gov
Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism in response to this compound. hsr.ithumanspecificresearch.org By analyzing changes in metabolite levels, researchers can identify metabolic pathways that are perturbed by the compound. The integration of these different omics datasets can provide a more comprehensive and mechanistic understanding of the biological impact of this compound. uv.es
| Omics Technology | Focus of Study | Potential Insights for this compound Research |
| Genomics | Study of the entire set of genes in an organism. idex-hs.com | Identifying genetic predispositions to sensitivity or resistance to this compound. |
| Transcriptomics | Analysis of the complete set of RNA transcripts. humanspecificresearch.org | Understanding how this compound alters gene expression patterns. |
| Proteomics | Large-scale study of proteins. idex-hs.comnautilus.bio | Identifying protein targets of this compound and downstream effects on cellular pathways. nih.gov |
| Metabolomics | Comprehensive analysis of metabolites. humanspecificresearch.org | Revealing changes in metabolic pathways and cellular energy status upon exposure to this compound. |
Untapped Biotechnological Potentials
Beyond its current areas of investigation, this compound may possess untapped potential in various biotechnological applications. mdpi.comscirp.orgnih.govnih.gov The unique chemical structure of this compound could be leveraged for the development of novel tools and technologies.
One potential area of exploration is its use as a molecular scaffold in drug discovery and development. scirp.orgjmbfs.org The core structure of this compound could be modified to create libraries of new compounds with diverse biological activities. These new derivatives could then be screened for a wide range of therapeutic applications.
Another possibility lies in its use as a fluorescent probe or sensor. Many organic molecules with rigid, planar structures exhibit interesting photophysical properties. Future research could investigate the fluorescence characteristics of this compound and its derivatives to see if they can be developed into tools for bio-imaging or as sensors for specific analytes.
Furthermore, the interaction of this compound with biological systems could be harnessed for applications in biocatalysis or bioremediation. nih.govnih.gov For example, if it is found to selectively bind to and modulate the activity of certain enzymes, this property could be exploited in industrial processes. nih.govjmbfs.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Quindonium bromide?
- Methodological Answer : this compound (Cis-148) is synthesized via multi-step organic reactions, typically involving quaternization of a tertiary amine precursor with bromoalkanes. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and purity. Mass spectrometry (MS) is used to verify molecular weight, while elemental analysis ensures stoichiometric accuracy. For crystallographic validation, X-ray diffraction (XRD) can resolve its stereochemistry . Thermogravimetric analysis (TGA) may assess thermal stability, as demonstrated in analogous bromide salt studies .
Q. What are the primary biological targets and mechanisms of action of this compound?
- Methodological Answer : this compound inhibits Na⁺/K⁺-ATPase in cardiac muscle membranes, similar to digitalis glycosides, leading to positive inotropic effects. Its anti-shock properties are attributed to vasodilation and bradycardia. Researchers should validate ATPase inhibition using in vitro assays (e.g., porcine heart membrane preparations) with ouabain as a positive control. Dose-response curves and enzyme kinetics (Km/Vmax) are critical to quantify inhibitory potency .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate this compound’s anti-shock efficacy?
- Methodological Answer :
- Model : Use canine models subjected to controlled hemorrhagic shock (e.g., 40% blood volume withdrawal).
- Dosage : Administer 10 mg/kg intravenously 15 minutes pre-hemorrhage for prophylactic assessment .
- Endpoints : Monitor survival rates, mean arterial pressure (MAP), and cardiac output via telemetry. Include sham and vehicle controls.
- Data Analysis : Apply Kaplan-Meier survival curves and log-rank tests. Ensure compliance with ethical guidelines for animal studies, as outlined in institutional review protocols .
Q. How should contradictory data on this compound’s enzyme inhibition be resolved?
- Methodological Answer : Discrepancies in Na⁺/K⁺-ATPase inhibition may arise from:
- Experimental Variability : Differences in ion concentrations (e.g., Mg²⁺, K⁺) or tissue sources (e.g., canine vs. murine ATPase). Standardize buffer conditions using protocols from studies like Ethidium bromide-DNA interaction analyses .
- Metabolite Interference : Quindonium’s glucuronide metabolite may exhibit altered activity. Use HPLC-MS to quantify metabolite levels in in vitro assays .
- Statistical Rigor : Employ Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
Q. What methodologies are recommended for pharmacokinetic studies of this compound?
- Methodological Answer :
- Sample Collection : Serial blood/urine sampling in rodents (rats, mice) post-IV/oral administration.
- Analytical Techniques : Liquid chromatography-tandem MS (LC-MS/MS) to detect Quindonium and its glucuronide metabolite. Validate assays per FDA bioanalytical guidelines (sensitivity, specificity, matrix effects).
- Compartmental Modeling : Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL), volume of distribution (Vd), and half-life (t½) .
Data Contradiction and Reproducibility
Q. How can researchers address variability in this compound’s vasodilatory effects across studies?
- Methodological Answer :
- Model Selection : Use isolated aortic ring assays (e.g., rat thoracic aorta) pre-contracted with phenylephrine. Compare responses across species (e.g., murine vs. canine).
- Mechanistic Probes : Co-administer L-NAME (nitric oxide synthase inhibitor) to assess endothelial dependence.
- Reporting Standards : Follow ARRIVE guidelines for in vivo studies, detailing anesthesia, sample size, and exclusion criteria .
Supplementary Data and Reporting
Q. What supporting data should accompany studies on this compound’s metabolic pathways?
- Methodological Answer : Include:
- Chromatograms : Raw LC-MS/MS traces for Quindonium and metabolites.
- Enzyme Kinetics : Lineweaver-Burk plots of glucuronidation rates using liver microsomes.
- Statistical Summaries : Mean ± SEM for metabolite concentrations across biological replicates. Reference protocols from analogous bromide compound studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
